molecular formula C5H11NO2 B2735377 2-Methoxybutanamide CAS No. 854426-11-2

2-Methoxybutanamide

Cat. No.: B2735377
CAS No.: 854426-11-2
M. Wt: 117.148
InChI Key: IIRXZLZIJHKUKX-UHFFFAOYSA-N
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Description

2-Methoxybutanamide is an organic compound with the molecular formula C5H11NO2 It is a member of the amide family, characterized by the presence of a methoxy group attached to the butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybutanamide can be synthesized through the reaction of 2-methoxybutanoic acid with ammonia or an amine. The reaction typically involves the following steps:

    Formation of 2-Methoxybutanoic Acid: This can be achieved through the esterification of 2-methoxybutanol with a suitable carboxylic acid derivative.

    Amidation Reaction: The 2-methoxybutanoic acid is then reacted with ammonia or an amine under controlled conditions to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybutanamide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to form 2-methoxybutanoic acid and ammonia.

    Oxidation: Oxidizing agents can convert this compound into corresponding oxidized products, such as 2-methoxybutanoic acid.

    Reduction: Reducing agents can reduce this compound to form 2-methoxybutylamine.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: 2-Methoxybutanoic acid and ammonia.

    Oxidation: 2-Methoxybutanoic acid.

    Reduction: 2-Methoxybutylamine.

Scientific Research Applications

2-Methoxybutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxybutanamide involves its interaction with specific molecular targets. The methoxy group and amide bond play crucial roles in its reactivity and interaction with enzymes or receptors. The compound can undergo hydrolysis, oxidation, and reduction reactions, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

    2-Methoxybutanoic Acid: Shares the methoxy group but differs in the functional group (carboxylic acid vs. amide).

    2-Methoxybutylamine: Similar structure but with an amine group instead of an amide.

    Butanamide: Lacks the methoxy group, making it less reactive in certain chemical reactions.

Uniqueness: 2-Methoxybutanamide’s uniqueness lies in its methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

2-methoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRXZLZIJHKUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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